Product packaging for 1-(Pyrrolidin-3-YL)prop-2-EN-1-one(Cat. No.:CAS No. 112283-77-9)

1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Cat. No.: B571359
CAS No.: 112283-77-9
M. Wt: 125.171
InChI Key: LMAUBXCRCBCBFH-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)prop-2-en-1-one is a chemical compound with the CAS Registry Number 112283-77-9 . It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol . The compound features a pyrrolidine ring, a fundamental scaffold prevalent in pharmaceutical and agrochemical research, and an acryloyl group which can act as a Michael acceptor in synthetic transformations . This combination makes it a valuable intermediate for organic synthesis and medicinal chemistry, potentially useful for constructing more complex, biologically active molecules or for use in polymer science. As a secondary amine-based acrylamide, it serves as a key precursor in the development of novel chemical entities. The compound requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B571359 1-(Pyrrolidin-3-YL)prop-2-EN-1-one CAS No. 112283-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112283-77-9

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

1-pyrrolidin-3-ylprop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-3-4-8-5-6/h2,6,8H,1,3-5H2

InChI Key

LMAUBXCRCBCBFH-UHFFFAOYSA-N

SMILES

C=CC(=O)C1CCNC1

Synonyms

2-Propen-1-one,1-(3-pyrrolidinyl)-(9CI)

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiling of 1 Pyrrolidin 3 Yl Prop 2 En 1 One

Nucleophilic Addition Dynamics to the Enone System

The electronic structure of the α,β-unsaturated amide in 1-(pyrrolidin-3-yl)prop-2-en-1-one makes it susceptible to nucleophilic attack at two key positions. Resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon compared to α,β-unsaturated ketones. rsc.org This electronic feature significantly influences the dynamics between direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks.

Conjugate Addition (Michael Reaction) Mechanisms

Conjugate addition, commonly known as the Michael reaction, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the enone system. The electrophilicity of the β-carbon is a result of conjugation with the carbonyl group, which allows it to accept electron density from an incoming nucleophile. libretexts.org

The mechanism of the Michael addition typically proceeds in the following steps:

Nucleophile Activation : A base abstracts a proton from a Michael donor (the nucleophile), generating a carbanion or another nucleophilic species. byjus.com For this compound, which acts as the Michael acceptor, a wide range of nucleophiles can be employed.

Nucleophilic Attack : The activated nucleophile attacks the electrophilic β-carbon of the enone system. This step results in the formation of a new carbon-carbon bond and generates an enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. libretexts.orgwikipedia.org

Protonation : The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final 1,4-addition product. masterorganicchemistry.comlibretexts.org

The stability of the resulting product, where the carbonyl group is reformed, often makes the conjugate addition thermodynamically favorable over direct addition to the carbonyl. libretexts.org A variety of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), are known to participate in conjugate addition reactions. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Nucleophiles for Conjugate Addition
Nucleophile TypeReactivity ProfileTypical Addition Mode
Organocuprates (Gilman Reagents)"Soft" nucleophiles that preferentially undergo 1,4-addition. wikipedia.orgyoutube.com1,4-Addition
Enolates (stabilized)Key nucleophiles in the Michael reaction, favoring 1,4-addition. masterorganicchemistry.comyoutube.com1,4-Addition
Amines and ThiolsGenerally considered "soft" nucleophiles, leading to reversible 1,2-addition but thermodynamically stable 1,4-addition products. libretexts.orglibretexts.org1,4-Addition
Grignard and Organolithium Reagents"Hard" nucleophiles that tend to favor irreversible 1,2-addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org1,2-Addition

Chemoselective Carbonyl Additions

While conjugate addition is a major reaction pathway, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur. The chemoselectivity between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile and the reaction conditions. masterorganicchemistry.comlibretexts.org

"Hard" nucleophiles, such as Grignard reagents and organolithium reagents, which are characterized by high charge density and are governed by electrostatic interactions, tend to attack the more electrophilic carbonyl carbon in a rapid and often irreversible 1,2-addition. masterorganicchemistry.com In contrast, "soft" nucleophiles, which have a more diffuse charge and are governed by orbital interactions, preferentially attack the "softer" β-carbon, leading to the 1,4-addition product. wikipedia.org

For α,β-unsaturated amides like this compound, the reduced electrophilicity of the carbonyl carbon (due to the electron-donating nitrogen atom) generally disfavors 1,2-addition compared to α,β-unsaturated ketones. rsc.org This inherent electronic property enhances the propensity for conjugate addition with a broader range of nucleophiles.

Pericyclic Reactions and Cycloaddition Chemistry of Pyrrolidinyl Enones

The enone double bond in this compound can participate as a dipolarophile or dienophile in pericyclic reactions, offering pathways to complex cyclic structures.

1,3-Dipolar Cycloaddition Pathways (e.g., with Azomethine Ylides)

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgijrpc.com In this reaction, the electron-deficient double bond of the acrylamide (B121943) moiety in this compound can act as a dipolarophile, reacting with a 1,3-dipole.

Examples of 1,3-dipoles that can react with acrylamides include:

Nitrile oxides rsc.orgresearchgate.net

Nitrones rsc.orgresearchgate.net

Diazoalkanes rsc.orgresearchgate.net

Azomethine ylides rsc.orgresearchgate.net

The reaction is a concerted [π4s + π2s] cycloaddition, and the stereochemistry of the dipolarophile is retained in the product. researchgate.net The use of chiral acrylamides, particularly those derived from nitrogen heterocycles, has been shown to be effective in controlling the stereoselectivity of these cycloadditions. rsc.orgresearchgate.net For instance, the reaction of an acrylamide with an azomethine ylide can lead to the formation of a substituted pyrrolidine (B122466) ring, a structural motif of significant biological importance.

Diels-Alder Reactions (where applicable to enone systems)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.comrsc.org In this context, the enone system of this compound can function as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

α,β-Unsaturated imides that have been formylated at the nitrogen atom have been demonstrated to be effective dienophiles, with their reactivity enhanced by Lewis acid catalysis, which is thought to proceed via chelation between the two carbonyl groups. nih.gov While specific studies on this compound in Diels-Alder reactions are not prevalent, the general reactivity pattern of α,β-unsaturated amides and imides suggests its potential as a dienophile. nih.gov The reaction of acrylonitriles, which are electronically similar, with dienes like 2,3-dimethyl-1,3-butadiene (B165502) can sometimes lead to a competition between the Diels-Alder cycloaddition and polymerization pathways. nih.gov

Transformations at the Pyrrolidine Moiety

The pyrrolidine ring in this compound offers additional sites for chemical modification, distinct from the reactivity of the enone system. The secondary amine within the pyrrolidine ring is nucleophilic and can undergo a variety of transformations.

Common transformations involving the pyrrolidine ring include:

N-Alkylation : Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

N-Acylation : Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Palladium-catalyzed reactions : N-acyl pyrrolines can undergo palladium-catalyzed arylation reactions. chemrxiv.org Furthermore, methods for the synthesis of 3-substituted pyrrolidines are of significant interest due to the prevalence of this structural motif in biologically active molecules. researchgate.netunirioja.esmdpi.com

The presence of the acryloyl group at the 3-position can influence the reactivity of the pyrrolidine ring. For instance, the synthesis of substituted pyrrolidines can be achieved through various catalytic processes and intramolecular cyclizations. organic-chemistry.orgnih.gov Deconstructive transformations of the pyrrolidine ring via C-N bond cleavage have also emerged as a strategy for synthesizing structurally diverse molecules. researchgate.net

Table 2: Reactivity Profile of this compound
Reactive MoietyReaction TypeKey Features
Enone SystemNucleophilic AdditionSite of Michael (1,4) and direct carbonyl (1,2) additions. Selectivity depends on the nucleophile. masterorganicchemistry.comlibretexts.org
Pericyclic ReactionsActs as a dipolarophile in 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions. rsc.orgnih.gov
Pyrrolidine MoietyN-FunctionalizationThe secondary amine can be alkylated, acylated, or participate in other transformations typical of secondary amines. chemrxiv.orgorganic-chemistry.org

Regioselective Functionalization of the Pyrrolidine Ring

The functionalization of the pyrrolidine ring is a key aspect of its chemistry, allowing for the introduction of various substituents at specific positions. This regioselectivity is crucial in the synthesis of complex molecules and bioactive compounds. researchgate.net One of the primary methods for achieving this is through the strategic use of protecting groups, which can direct reactions to a particular site on the ring.

For instance, the nitrogen atom of the pyrrolidine ring can be protected, which then allows for selective reactions at the carbon atoms. The choice of protecting group can influence the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers. This is particularly important in drug discovery, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Another approach to regioselective functionalization involves the use of directed metalation, where a metalating agent is directed to a specific position on the ring by a directing group. This allows for the introduction of a wide range of electrophiles at the metalated site, providing a versatile method for the synthesis of substituted pyrrolidines.

Nitrogen-Centered Reactions (e.g., N-alkylation, N-acylation)

The secondary amine of the pyrrolidine ring is a key site for reactions, readily undergoing N-alkylation and N-acylation. These reactions are fundamental in modifying the properties of the molecule, such as its polarity, basicity, and biological activity.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction conditions can be controlled to favor mono- or di-alkylation, depending on the desired product.

N-acylation involves the introduction of an acyl group onto the nitrogen atom. This is typically achieved using acyl chlorides or anhydrides. N-acylation is often used to introduce specific functional groups or to protect the nitrogen atom during other chemical transformations.

The reactivity of the nitrogen atom can be influenced by the substituents on the pyrrolidine ring. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, making it less reactive, while electron-donating groups can increase its nucleophilicity, making it more reactive.

Stereo- and Regiocontrol in Transformations of Pyrrolidinyl Enones

The stereochemical and regiochemical control in reactions involving pyrrolidinyl enones is a critical aspect of their synthetic utility. nih.gov The ability to control the spatial arrangement of atoms and the position of new functional groups is essential for the synthesis of complex target molecules with specific biological activities.

Diastereoselectivity and Enantioselectivity Studies

The presence of chiral centers in the pyrrolidine ring allows for diastereoselective and enantioselective transformations. This is particularly relevant in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions of pyrrolidinyl enones, the existing stereocenters on the pyrrolidine ring can influence the stereochemical outcome of reactions at other sites in the molecule. This is known as substrate-controlled diastereoselectivity.

Enantioselectivity refers to the preferential formation of one enantiomer over another. This can be achieved by using chiral catalysts or reagents that interact with the substrate in a way that favors the formation of one enantiomer. wikipedia.org

Various strategies have been developed to achieve high levels of stereo- and regiocontrol in these reactions. nih.gov These include the use of chiral auxiliaries, which are temporary functional groups that can direct the stereochemical course of a reaction, and the use of organocatalysis, which employs small organic molecules as catalysts to promote enantioselective transformations. mdpi.com

Influence of Substituent Patterns on Reaction Pathways

The substituent pattern on the pyrrolidinyl enone can have a profound influence on the reaction pathway. The electronic and steric properties of the substituents can affect the reactivity of the molecule and the regioselectivity of the reaction.

For example, electron-withdrawing substituents on the pyrrolidine ring can decrease the electron density of the enone system, making it more susceptible to nucleophilic attack. Conversely, electron-donating substituents can increase the electron density, making it less reactive towards nucleophiles.

The steric bulk of the substituents can also play a significant role in determining the reaction pathway. Large, bulky substituents can hinder the approach of reagents to certain sites in the molecule, leading to a preference for reaction at less sterically hindered positions. This can be exploited to achieve high levels of regioselectivity in certain reactions.

Redox Chemistry of Pyrrolidinyl Enones

The redox chemistry of pyrrolidinyl enones is characterized by the selective reduction of the carbonyl and alkene functionalities. libretexts.org The ability to selectively reduce one of these groups while leaving the other intact is a valuable tool in organic synthesis.

Selective Reduction of the Carbonyl and Alkene Functionalities

The selective reduction of the carbonyl and alkene functionalities in pyrrolidinyl enones can be achieved by carefully choosing the reducing agent and reaction conditions. youtube.comwikipedia.org

Reducing AgentFunctional Group ReducedProduct
Sodium borohydride (B1222165) (NaBH4)CarbonylAllylic alcohol
Catalytic hydrogenation (H2/Pd)AlkeneSaturated ketone
Lithium aluminum hydride (LiAlH4)BothSaturated alcohol

Reduction of the Carbonyl Group: The carbonyl group can be selectively reduced to an alcohol using mild reducing agents such as sodium borohydride. This reaction typically occurs without affecting the carbon-carbon double bond of the enone system.

Reduction of the Alkene Group: The alkene group can be selectively reduced to an alkane using catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst and hydrogen gas. Under these conditions, the carbonyl group is usually unaffected.

Reduction of Both Groups: Both the carbonyl and alkene groups can be reduced simultaneously using a strong reducing agent such as lithium aluminum hydride. This results in the formation of a saturated alcohol.

The chemoselectivity of these reductions can be influenced by various factors, including the nature of the substituents on the pyrrolidinyl enone, the solvent, and the temperature. By carefully controlling these parameters, it is possible to achieve high yields of the desired reduction product. nih.gov

Oxidative Transformations

The oxidative transformations of this compound are dictated by the presence of two primary reactive sites amenable to oxidation: the pyrrolidine ring and the α,β-unsaturated ketone (enone) moiety. The chemoselectivity of oxidative reactions on this bifunctional molecule is highly dependent on the nature of the oxidizing agent and the reaction conditions employed. Generally, the electron-rich pyrrolidine ring, specifically the carbon atoms adjacent to the nitrogen (α-carbons), and the carbon-carbon double bond of the enone system are the most probable sites of oxidative attack.

Oxidation of the Pyrrolidine Moiety

The N-acylpyrrolidine substructure within this compound is susceptible to oxidation, primarily at the α-carbons to the nitrogen atom. This reactivity is a well-documented phenomenon for N-acyl cyclic amines.

One of the most common oxidative transformations is the conversion of the N-acylpyrrolidine to the corresponding γ-lactam, 1-(5-oxopyrrolidin-3-yl)prop-2-en-1-one. This transformation can be achieved using a variety of oxidizing agents. For instance, systems like iron(II)-hydrogen peroxide have been shown to effectively oxidize N-acylpyrrolidines to their respective lactams. Similarly, chromium(VI) reagents, such as chromium trioxide in complex with 3,5-dimethylpyrazole, are also capable of effecting this transformation.

Electrochemical methods offer a mild and selective alternative for the oxidation of pyrrolidines to pyrrolidinones. Aminoxyl-mediated Shono-type oxidations, for example, can provide the corresponding lactams with high functional group compatibility, suggesting that the enone moiety might remain intact under these conditions.

Another potential oxidative pathway for the pyrrolidine ring is the formation of an N-acyliminium ion intermediate. This can be achieved through chemical oxidation using reagents like iodine(III) compounds. The resulting electrophilic iminium ion can then be trapped by nucleophiles present in the reaction medium.

Metabolic studies on related pyrrolidine-containing compounds have indicated that oxidative metabolism can occur at the δ-position of the pyrrolidine ring, leading to ring opening. This process typically involves an initial hydroxylation followed by rearrangement. While not a common synthetic transformation, it represents a potential metabolic fate of the molecule.

Mild thermal oxidation of pyrrolidine itself is known to yield a complex mixture of products, including 2-pyrrolidone and succinimide, eventually leading to the formation of polymeric brown materials. This suggests that under harsh oxidative conditions, this compound could undergo significant degradation.

Table 1: Potential Oxidative Transformations of the Pyrrolidine Moiety in this compound

Oxidizing Agent/ConditionPotential Product(s)Remarks
Iron(II)-hydrogen peroxide1-(5-oxopyrrolidin-3-yl)prop-2-en-1-one (γ-lactam)Oxidation at the α-carbon to the nitrogen.
CrO₃·3,5-dimethylpyrazole1-(5-oxopyrrolidin-3-yl)prop-2-en-1-one (γ-lactam)Another example of lactam formation.
Electrochemical (Aminoxyl-mediated)1-(5-oxopyrrolidin-3-yl)prop-2-en-1-one (γ-lactam)Mild and potentially selective method.
Iodine(III) reagentsN-Acyliminium ion intermediateCan be trapped by nucleophiles.
Metabolic (e.g., Cytochrome P450)Ring-opened productsVia δ-oxidation and rearrangement.
Thermal Oxidation (harsh)Degradation products (e.g., 2-pyrrolidone, succinimide, polymers)Leads to complex mixtures.

Oxidation of the α,β-Unsaturated Ketone Moiety

The enone functionality in this compound presents another site for oxidative transformations, primarily at the carbon-carbon double bond.

A significant oxidative reaction of α,β-unsaturated ketones is the oxidative cleavage of the C=C double bond. This can be accomplished through ozonolysis, a reaction that involves the treatment with ozone followed by a workup step. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde and a ketone, while an oxidative workup (e.g., with hydrogen peroxide) would lead to a carboxylic acid and a ketone.

Alternatively, oxidative cleavage can be achieved in a two-step process involving an initial dihydroxylation of the double bond to form a diol, followed by cleavage with an oxidizing agent like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄).

Epoxidation of the electron-deficient double bond of the enone is another plausible oxidative transformation. This reaction, typically carried out with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 1-(oxiran-2-ylcarbonyl)pyrrolidin-3-one.

Table 2: Potential Oxidative Transformations of the Enone Moiety in this compound

Oxidizing Agent/ConditionPotential Product(s)Remarks
1. O₃; 2. Me₂S (reductive workup)Aldehyde and ketone fragmentsCleavage of the C=C double bond.
1. O₃; 2. H₂O₂ (oxidative workup)Carboxylic acid and ketone fragmentsCleavage of the C=C double bond.
1. OsO₄/NMO; 2. HIO₄Aldehyde and ketone fragmentsTwo-step cleavage via diol formation.
m-CPBA1-(oxiran-2-ylcarbonyl)pyrrolidin-3-one (epoxide)Formation of an epoxide ring across the C=C bond.

Chemoselectivity

In a molecule containing both an N-acylpyrrolidine and an α,β-unsaturated ketone, the chemoselectivity of an oxidation reaction is a critical consideration. The outcome will depend on the relative reactivity of the two functional groups towards the specific oxidizing agent.

There is evidence to suggest that the oxidation of the α-C-H bonds of an N-acylpyrrolidine can be achieved selectively in the presence of an alkene. For example, o-benzoquinone-induced oxidation has been shown to selectively oxidize the pyrrolidine ring to a γ-lactam while leaving an allyl group intact. This indicates that under certain mild oxidative conditions, it may be possible to selectively oxidize the pyrrolidine ring of this compound without affecting the enone moiety.

Conversely, reagents that are highly specific for the oxidation of alkenes, such as those used for epoxidation or dihydroxylation, may preferentially react with the enone double bond. The electron-withdrawing nature of the carbonyl group in the enone system deactivates the double bond towards electrophilic attack compared to an isolated alkene. However, with sufficiently reactive oxidizing agents, reaction at the double bond is still expected.

Ultimately, the specific reaction conditions, including the choice of oxidant, solvent, and temperature, will determine the predominant oxidative pathway and the resulting product distribution.

Computational Chemical Analyses and Theoretical Underpinnings

Electronic Structure and Bonding Characteristics

The arrangement of electrons and the nature of chemical bonds within 1-(Pyrrolidin-3-YL)prop-2-EN-1-one are fundamental to understanding its chemical behavior. Computational methods provide powerful tools to probe these features at a molecular level.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies and spatial distributions of these orbitals are critical in predicting how the molecule will interact with other chemical species. libretexts.org

HOMO: For a molecule like this compound, the HOMO is anticipated to be localized around the regions of highest electron density, likely involving the lone pair of the nitrogen atom within the pyrrolidine (B122466) ring and the π-system of the propenone moiety. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons, thus pointing to its potential nucleophilic character. youtube.com

LUMO: Conversely, the LUMO is expected to be distributed over the electron-deficient centers of the molecule. In this case, the α,β-unsaturated carbonyl system of the propenone group is the most probable location for the LUMO. The energy of the LUMO reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. libretexts.org

Table 1: Theoretical Frontier Molecular Orbital Analysis of this compound

ParameterPredicted Location/CharacteristicSignificance
HOMO Energy To be determined by quantum chemical calculationsIndicates electron-donating ability (nucleophilicity)
LUMO Energy To be determined by quantum chemical calculationsIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap To be determined by quantum chemical calculationsRelates to chemical reactivity and kinetic stability
HOMO Distribution Nitrogen lone pair, C=C and C=O π-orbitalsIdentifies probable sites for electrophilic attack
LUMO Distribution α,β-unsaturated carbonyl systemIdentifies probable sites for nucleophilic attack

This table is based on theoretical principles and requires specific data from quantum chemical calculations for validation.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is inherently uneven due to differences in the electronegativity of the constituent atoms. This charge distribution is a powerful predictor of a molecule's reactivity. Quantum chemical calculations can generate detailed maps of electron density and electrostatic potential.

From these calculations, partial atomic charges can be assigned to each atom, revealing sites that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative partial charge, making it a likely site for interaction with electrophiles. The carbonyl carbon and the β-carbon of the vinyl group are predicted to have positive partial charges, marking them as potential targets for nucleophilic attack.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are indispensable for investigating the detailed pathways of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. Computational methods can locate and characterize these fleeting structures. For reactions involving this compound, such as Michael additions to the α,β-unsaturated system, transition state analysis would reveal the precise geometry of the interacting molecules at the peak of the energy barrier. frontiersin.org This includes the bond lengths and angles of the forming and breaking bonds.

Spectroscopic Property Simulations and Correlations

Computational chemistry can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated using quantum chemical calculations. researchgate.net

IR Spectroscopy: The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the stretching and bending modes of the various functional groups present in this compound, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and the N-H and C-H stretches of the pyrrolidine ring. researchgate.net

NMR Spectroscopy: Theoretical calculations can also predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus and can be correlated with experimental NMR spectra to aid in the structural assignment of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey Functional Group/AtomPredicted Chemical Shift/Frequency Range
¹H NMR Vinyl Protons~5.5-7.0 ppm
Pyrrolidine Protons~1.5-4.0 ppm
N-H ProtonVariable, dependent on solvent
¹³C NMR Carbonyl Carbon (C=O)~190-210 ppm
Alkene Carbons (C=C)~120-150 ppm
Pyrrolidine Carbons~20-60 ppm
IR Spectroscopy C=O Stretch~1650-1690 cm⁻¹
C=C Stretch~1600-1650 cm⁻¹
N-H Stretch~3300-3500 cm⁻¹

This table provides estimated ranges based on typical values for these functional groups and requires specific data from quantum chemical simulations for accurate predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical NMR chemical shift prediction is a fundamental aspect of computational chemistry used to forecast the NMR spectrum of a molecule, aiding in its structural elucidation. For this compound, this analysis would typically be performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT).

The process involves several key steps:

Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its most stable energetic conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this step.

Chemical Shift Determination: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

The predicted chemical shifts provide valuable insights into the electronic environment of each atom. For this compound, theoretical calculations would yield distinct values for the protons and carbons of the pyrrolidine ring, the vinyl group, and the ketone functional group. These predicted values can be instrumental in confirming the compound's synthesis and purity when compared with experimental data. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set.

Hypothetical Data Table for ¹H and ¹³C NMR Chemical Shift Predictions:

This table is illustrative of the expected output from a computational study and is not based on published experimental or theoretical data.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine CH (α to N)3.0 - 3.545 - 55
Pyrrolidine CH₂ (β to N)1.8 - 2.225 - 35
Pyrrolidine CH (at C3)3.5 - 4.040 - 50
Vinylic CH (α to C=O)6.0 - 6.5125 - 135
Vinylic CH₂ (β to C=O)5.8 - 6.2128 - 138
Carbonyl C=O-195 - 205

UV-Vis Absorption Profile Modeling

Theoretical modeling of the UV-Vis absorption spectrum helps in understanding the electronic transitions within a molecule. For this compound, this is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states.

The key outputs of a TD-DFT calculation are:

λmax: The wavelength of maximum absorption, which corresponds to the most probable electronic transition.

Oscillator Strength (f): A dimensionless quantity that represents the intensity of the absorption.

Molecular Orbitals Involved: Identification of the specific molecular orbitals (e.g., HOMO, LUMO) involved in the primary electronic transitions, such as n → π* or π → π*.

For this compound, the presence of the α,β-unsaturated ketone system (enone) is expected to dominate the UV-Vis absorption profile. Calculations would likely predict a strong π → π* transition at a lower wavelength and a weaker n → π* transition (originating from the lone pair of electrons on the carbonyl oxygen) at a higher wavelength. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate more realistic spectral conditions.

Hypothetical Data Table for UV-Vis Absorption Profile Modeling:

This table is illustrative of the expected output from a computational study and is not based on published experimental or theoretical data.

Electronic TransitionPredicted λmax (nm)Calculated Oscillator Strength (f)
n → π280 - 3200.01 - 0.05
π → π210 - 2400.6 - 0.9

Strategic Utilization As a Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The intrinsic reactivity of the acrylamide (B121943) moiety makes 1-(pyrrolidin-3-yl)prop-2-en-1-one an excellent starting point for the synthesis of more elaborate heterocyclic structures, including polycyclic, fused, and spirocyclic systems.

The α,β-unsaturated system in this compound qualifies it as an effective dipolarophile in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered rings. Specifically, the reaction with in-situ generated azomethine ylides provides a direct route to polysubstituted pyrrolidines, which can be part of a larger, fused ring system. researchgate.net Azomethine ylides, often generated from the condensation of an α-amino acid (like proline or sarcosine) with an aldehyde or ketone (such as isatin), react readily with electron-deficient alkenes. mdpi.comtandfonline.com

Tandem reactions that begin with a [3+2] cycloaddition can lead to the rapid assembly of complex polycyclic frameworks. For instance, a multi-component reaction involving an azomethine ylide, a dipolarophile similar to the title compound, and subsequent annulation steps can yield structurally diverse fused polycyclic systems like pyrrolo[3,2-c]quinolinones in a single pot. researchgate.net The strategy often involves forming multiple new rings and stereocenters with high diastereomeric control. researchgate.net

Reaction TypeReactantsResulting ScaffoldReference
[3+2] CycloadditionAzomethine Ylide + α,β-Unsaturated KetonePolysubstituted Pyrrolidine (B122466) researchgate.net
Tandem [3+2] Cycloaddition/AnnulationIsatin (B1672199), Amino Acid, Baylis-Hillman adductFused Polycyclic Pyrroloquinolinone researchgate.net
Intramolecular CycloadditionIn-situ generated Dipole and DipolarophileFused Pyrrolidine Hybrids tandfonline.com

Spirocyclic systems, which contain two rings sharing a single atom, are prevalent in natural products and are of great interest in medicinal chemistry. The construction of spirocyclic pyrrolidines is a well-established application of [3+2] cycloaddition reactions. researchgate.net In this context, this compound can act as the key building block that reacts with an azomethine ylide to form the desired spiro-pyrrolidine core.

A common and powerful approach is the three-component reaction of isatin, an α-amino acid, and a dipolarophile. mdpi.comnih.gov The azomethine ylide generated from isatin and the amino acid reacts with the alkene of the acrylamide group to construct a spiro[indoline-3,2′-pyrrolidine] framework, a privileged structure in drug discovery. nih.govdntb.gov.ua This method is highly modular, allowing for the synthesis of a wide array of spirooxindole analogues by varying the substituents on each component. nih.gov The reaction often proceeds with high regio- and stereoselectivity. dntb.gov.ua

Role in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net They are cornerstone strategies in diversity-oriented synthesis (DOS), which aims to rapidly generate libraries of structurally diverse small molecules for biological screening. nih.gov

This compound is an ideal substrate for MCRs and DOS for several reasons:

Multiple Reactive Sites: It possesses a nucleophilic secondary amine (after potential deprotection), an electrophilic carbonyl group, and a Michael acceptor system.

Chiral Scaffold: The inherent chirality of the substituted pyrrolidine ring allows for the synthesis of enantiomerically enriched compound libraries.

Functional Group Handle: The acrylamide moiety is a versatile functional group that can participate in various bond-forming reactions.

MCRs are frequently employed to produce libraries of pyrrolidine derivatives. tandfonline.com For example, a three-component reaction between an amine, an aldehyde, and a pyruvate (B1213749) derivative can yield 3-amino-3-pyrrolin-2-ones, demonstrating the power of MCRs in building the pyrrolidine core. mdpi.com The inclusion of a building block like this compound in such MCR strategies would provide direct access to complex molecules with predefined stereochemistry and diverse functionalization. researchgate.netnih.gov

Development of Chiral Catalysts and Auxiliaries based on Pyrrolidine Scaffolds

The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis. mdpi.com Since the pioneering work with proline, a vast number of highly effective and selective catalysts have been developed based on the pyrrolidine framework. researchgate.netmdpi.com These catalysts are prized for their ability to promote enantioselective transformations under mild, environmentally friendly conditions. mdpi.com

Given its chiral pyrrolidine core, this compound represents a valuable starting material for the development of new catalysts and chiral auxiliaries. nih.gov The existing functional groups offer handles for synthetic modification:

The pyrrolidine nitrogen can be functionalized to introduce other catalytic groups or to tune the steric and electronic properties of the catalyst.

The acrylamide group can be chemically transformed. For example, reduction of the double bond and modification of the amide could install coordinating groups capable of binding to metal centers, creating novel chiral ligands. sfu.ca

The design of new catalysts often focuses on creating a well-defined chiral environment around the catalytic site. doi.org By starting with an enantiomerically pure pyrrolidine scaffold like that in this compound, chemists can build sophisticated catalytic systems for a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions. mdpi.comdoi.org

Intermediates in the Synthesis of Complex Organic Molecules

The structural motifs present in this compound are found in various biologically active molecules. As such, this compound and its close derivatives serve as crucial intermediates in the synthesis of complex targets, particularly in the field of medicinal chemistry.

A notable example is found in a patent for novel pyrrolopyrimidine and purine (B94841) derivatives developed as potential treatments for cancer. google.com One of the claimed compounds is 1-{(3R,4R)-3-methoxy-4-[({2-[(1-methyl-1H-pyrazol-4-yl)amino]-5-(pyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]pyrrolidin-1-yl}prop-2-en-1-one . This complex molecule, designed to treat abnormal cell growth, contains the acrylamide group attached to a substituted pyrrolidine ring, highlighting the importance of this specific structural unit as a key component in the final active pharmaceutical ingredient.

Furthermore, a constitutional isomer, (E)-3-(6-bromoquinolin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one , was synthesized as a key intermediate in the development of potent PI3K/mTOR dual inhibitors. nih.gov This intermediate was further elaborated to produce the final sulfonamide-containing drug candidates. Although the acrylamide group is attached to the pyrrolidine nitrogen in this case, it underscores the utility of the acryloyl-pyrrolidine framework in constructing complex, biologically active molecules.

IntermediateTarget Molecule ClassTherapeutic AreaReference
1-{(3R,4R)-3-methoxy-4-[...]-pyrrolidin-1-yl}prop-2-en-1-onePyrrolopyrimidine DerivativesOncology google.com
(E)-3-(6-bromoquinolin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-oneQuinoline-based SulfonamidesPI3K/mTOR Inhibition nih.gov

Q & A

How can the synthesis of 1-(pyrrolidin-3-yl)prop-2-en-1-one be optimized for high purity, and what analytical techniques are critical for structural validation?

Basic Research Question
Methodological Answer:
The synthesis typically involves a Claisen-Schmidt condensation between pyrrolidine-3-carbaldehyde and a ketone under basic conditions (e.g., NaOH/EtOH). Optimization requires strict control of reaction temperature (40–60°C) and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Structural validation employs:

  • IR spectroscopy to confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and enone conjugation.
  • ¹H/¹³C NMR to identify pyrrolidine ring protons (δ 1.5–3.0 ppm) and α,β-unsaturated ketone protons (δ 6.0–7.0 ppm for vinyl protons).
  • High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

What challenges arise in resolving the crystal structure of this compound using X-ray diffraction (XRD), and how are they addressed?

Basic Research Question
Methodological Answer:
Key challenges include crystal twinning and weak diffraction due to flexible pyrrolidine rings. To mitigate:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to enhance crystal quality.
  • Data collection : Employ synchrotron radiation or low-temperature (100 K) measurements to improve resolution.
  • Structure refinement : Use SHELXL for small-molecule refinement, applying restraints to disordered pyrrolidine ring atoms. Anisotropic displacement parameters (ADPs) refine thermal motion, while the Hirshfeld surface analysis validates intermolecular interactions .

How do experimental spectroscopic data (e.g., UV-Vis, NMR) compare with theoretical DFT calculations for this compound?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • UV-Vis λmax : Calculated π→π* transitions (~250–300 nm) align with experimental data within ±10 nm.
  • NMR chemical shifts : GIAO (Gauge-Independent Atomic Orbital) calculations correlate with experimental ¹H/¹³C shifts (R² > 0.95). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility, requiring implicit solvation models (e.g., PCM) for accuracy .

What strategies are effective in analyzing structure-property relationships, such as mechanical behavior, in enone-pyrrolidine derivatives?

Advanced Research Question
Methodological Answer:

  • Molecular mechanics simulations : Use force fields (e.g., MMFF94) to calculate Young’s modulus and stress-strain curves, correlating with experimental nanoindentation data.
  • Hydrogen bonding networks : XRD-derived Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O), which influence bulk mechanical properties like brittleness.
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to conjugation and ring strain .

How can researchers resolve contradictions between theoretical predictions and experimental data in spectroscopic or crystallographic studies?

Advanced Research Question
Methodological Answer:

  • Systematic error analysis : For XRD, check data completeness (>95%) and R-factor convergence (R1 < 0.05). For DFT, validate basis set suitability via benchmarking (e.g., vs. CCSD(T)).
  • Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, explaining NMR splitting patterns.
  • Multi-method validation : Cross-check IR/Raman active modes with calculated vibrational frequencies .

What methodologies are employed to evaluate the biological activity of this compound, such as antimicrobial or enzyme inhibition effects?

Advanced Research Question
Methodological Answer:

  • Antimicrobial assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ampicillin).
  • DNA binding studies : Use UV-Vis titration or ethidium bromide displacement assays to calculate binding constants (Kb).
  • Enzyme inhibition : Conduct kinetic assays (e.g., urease inhibition via Berthelot method) with IC50 determination. Molecular docking (AutoDock Vina) identifies putative binding modes .

How can computational tools aid in designing derivatives of this compound with enhanced properties?

Advanced Research Question
Methodological Answer:

  • QSAR modeling : Train models on databases (e.g., ChEMBL) to predict bioactivity or solubility.
  • Docking and MD simulations : Screen virtual libraries for improved target binding (e.g., kinase inhibition).
  • ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.